
Hispidulin
Descripción general
Descripción
La hispidulina es una flavona de origen natural, conocida por sus diversas actividades biológicas. Se encuentra en varias plantas, incluidas Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, Artemisia y Salvia . Este compuesto ha llamado la atención por sus posibles propiedades terapéuticas, que incluyen efectos antioxidantes, antifúngicos, antiinflamatorios, antimutagénicos y antineoplásicos .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor en la síntesis de otros compuestos flavonoides.
Biología: Investigado por su papel en la modulación de las vías biológicas y las funciones celulares.
Medicina: Exhibe potencial como agente anticonvulsivo, antiinflamatorio y anticancerígeno.
Industria: Utilizado en el desarrollo de productos y suplementos de salud naturales.
Mecanismo De Acción
La hispidulina ejerce sus efectos a través de múltiples mecanismos:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al modular las vías mitocondriales e inhibir la proliferación celular.
Safety and Hazards
Direcciones Futuras
Hispidulin exhibits promising potential as a therapeutic agent for cancer treatment . Additional pharmacological studies are needed to fully understand the specific targets and signaling pathways influenced by this compound in different types of cancer . Future studies should focus on elucidating the specific targets of this compound and its interactions with key proteins and enzymes involved in cancer progression .
Análisis Bioquímico
Biochemical Properties
Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis .
Cellular Effects
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Molecular Mechanism
This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Temporal Effects in Laboratory Settings
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .
Dosage Effects in Animal Models
The anticancer properties of this compound were also tested in various animal models. The delivery mode via oral, subcutaneous and intraperitoneal injection of this compound has decreased tumor size in many animal models . Treatment with this compound given intraperitoneally causes a dose-dependent shrinkage of the HT-29 xenograft tumor .
Metabolic Pathways
This compound can modulate various signaling pathways involved in cancer development and progression, including the AMPK, ERK, and HIF-1 pathways . By targeting these pathways, this compound can regulate cell growth, survival, and other cellular processes associated with cancer . This compound can directly bind to and activate PPARα as an agonist and thus modulate the downstream lipid-metabolizing genes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La hispidulina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la metilación de la 6-hidroxiflavona. La reacción generalmente utiliza sulfato de dimetilo como agente metilante en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en condiciones de reflujo, lo que lleva a la formación de hispidulina.
Métodos de producción industrial
La producción industrial de hispidulina a menudo implica la extracción de fuentes naturales. Las plantas como la Artemisia y la Salvia se cosechan, se secan y se someten a extracción con disolvente utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la hispidulina.
Análisis De Reacciones Químicas
Tipos de reacciones
La hispidulina experimenta varias reacciones químicas, que incluyen:
Oxidación: La hispidulina se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la hispidulina en su dihidroflavona correspondiente.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en la molécula de hispidulina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Reactivos como el bromo o el cloro en presencia de un catalizador pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Produce quinonas y otros derivados oxidados.
Reducción: Rendimiento de derivados de dihidroflavona.
Sustitución: Resulta en derivados de hispidulina halogenados.
Comparación Con Compuestos Similares
La hispidulina es única entre las flavonas debido a su amplio espectro de actividades biológicas. Compuestos similares incluyen:
Apigenina: Otra flavona con propiedades antiinflamatorias y anticancerígenas.
Luteolina: Conocido por sus efectos antioxidantes y antiinflamatorios.
Crisina: Exhibe actividades ansiolíticas y antiinflamatorias.
En comparación con estos compuestos, la hispidulina ha mostrado una gama más diversa de efectos biológicos, particularmente en su potencial como agente anticonvulsivo y anticancerígeno .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPDAQLQOCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162786 | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-88-7 | |
| Record name | Hispidulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hispidulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hispidulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1447-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISPIDULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



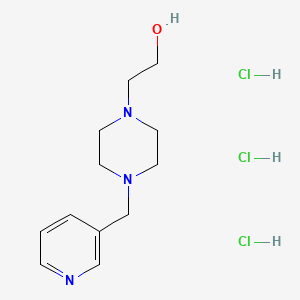
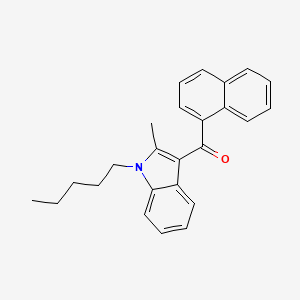


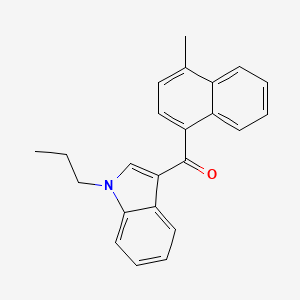

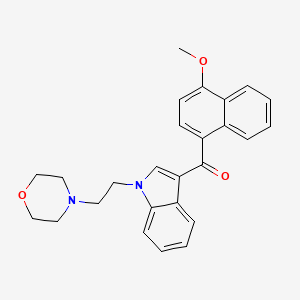

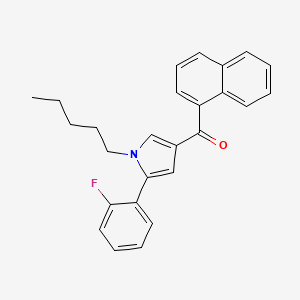
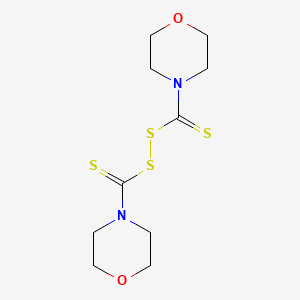
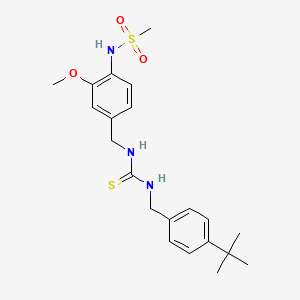
![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

